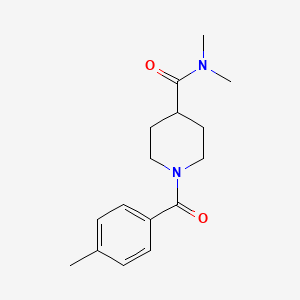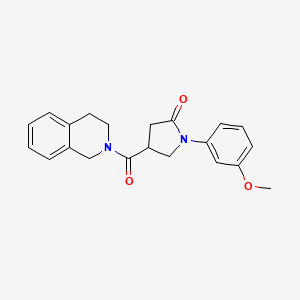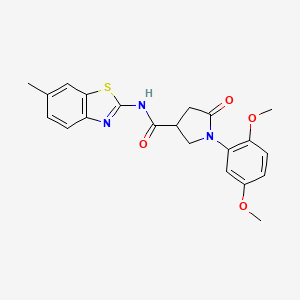![molecular formula C25H21FN4O3S B11158763 {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11158763.png)
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazino, pyridyl, and quinolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-(3-pyridyl)-4-quinolinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Chlorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
- {4-[(4-Bromophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
- {4-[(4-Methylphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
Uniqueness
The presence of the fluorine atom in {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C25H21FN4O3S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21FN4O3S/c26-19-7-9-20(10-8-19)34(32,33)30-14-12-29(13-15-30)25(31)22-16-24(18-4-3-11-27-17-18)28-23-6-2-1-5-21(22)23/h1-11,16-17H,12-15H2 |
InChI Key |
JIGFMPFHZOYXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11158682.png)
![N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11158691.png)
![N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11158697.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11158703.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158716.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11158720.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11158723.png)

![4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158732.png)
![N~2~-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N~5~-carbamoyl-L-ornithine](/img/structure/B11158733.png)
![9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11158740.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11158766.png)
